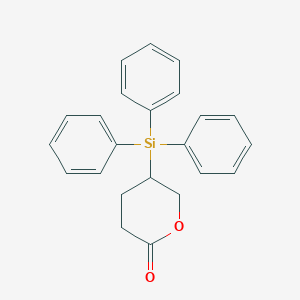
5-(Triphenylsilyl)oxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Triphenylsilyl)oxan-2-one: is a compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to three phenyl groups and an oxan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Triphenylsilyl)oxan-2-one typically involves the reaction of triphenylsilanol with oxan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Triphenylsilyl)oxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups attached to the silicon atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction can produce silanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(Triphenylsilyl)oxan-2-one is used as a precursor for the synthesis of other organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug delivery systems and as a component in biomedical devices. Its biocompatibility and stability make it a candidate for various biomedical applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. Its ability to enhance the properties of materials, such as thermal stability and resistance to degradation, makes it valuable in manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-(Triphenylsilyl)oxan-2-one involves its interaction with specific molecular targets. The silicon atom in the compound can form stable bonds with various substrates, influencing the reactivity and stability of the compound. The pathways involved in its mechanism of action are related to its ability to undergo chemical transformations, such as oxidation and reduction, which can modify its properties and interactions with other molecules.
Comparaison Avec Des Composés Similaires
δ-Valerolactone: Another oxan-2-one derivative with different substituents.
2,5-Diphenyl-1,3-oxazoline: A compound with a similar structural motif but different functional groups.
Uniqueness: 5-(Triphenylsilyl)oxan-2-one is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
918422-63-6 |
|---|---|
Formule moléculaire |
C23H22O2Si |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
5-triphenylsilyloxan-2-one |
InChI |
InChI=1S/C23H22O2Si/c24-23-17-16-22(18-25-23)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
Clé InChI |
GNZASXNHSHKNSU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OCC1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
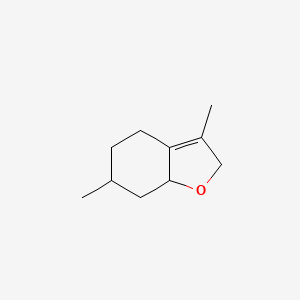
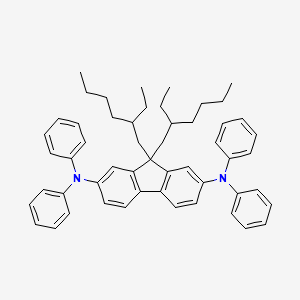
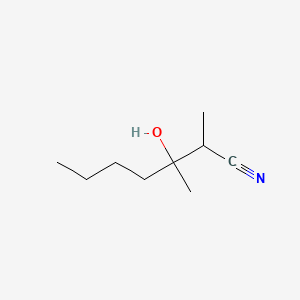
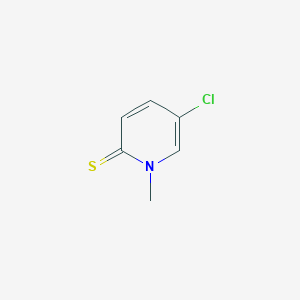
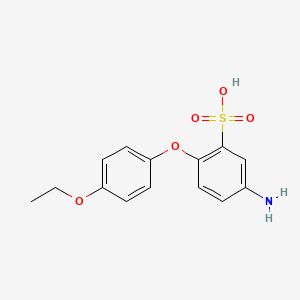
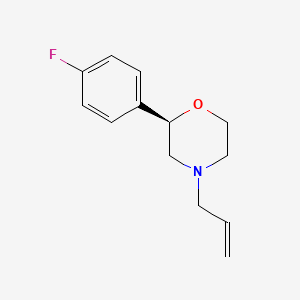

![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
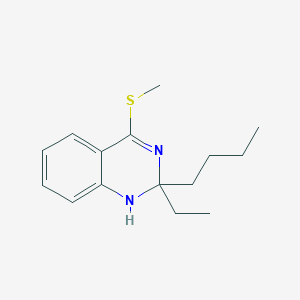
![2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14202086.png)
![3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one](/img/structure/B14202088.png)
![N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B14202091.png)
